ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a thiazole ring at position 1. The thiazole moiety is further functionalized with a 3-fluorophenyl group, while the pyrazole’s position 4 contains an ethyl carboxylate ester. This structural complexity confers unique electronic and steric properties, making it a candidate for therapeutic and material science applications .
Key structural attributes:
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
- 3-Fluorophenyl substituent: Introduces electron-withdrawing effects and influences intermolecular interactions.
Properties
IUPAC Name |
ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-4-3-5-10(17)6-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJYANKDBNUPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, another structural component of the compound, have also been associated with a broad spectrum of biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization. Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom.
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known by its CAS number 385416-12-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 385.34 g/mol
- CAS Number : 385416-12-6
Anticancer Properties
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the compound's effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Inhibition of cell proliferation |
| NCI-H460 | 42.30 | Induction of apoptosis |
| Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. The inhibition of COX-2 has been linked to reduced inflammatory responses and pain relief:
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antitumor Activity :
- In Vivo Studies :
Scientific Research Applications
Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 385.34. It is available for research purposes from chemical suppliers .
General Information
- IUPAC Name: ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
- Molecular Formula:
- Molecular Weight: 385.34
- CAS Registry Number: 385416-11-5
Potential Applications and Research
While the exact applications of this compound are currently not well-defined, compounds with similar structures exhibit a range of biological activities. These include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Anti-HIV
- Antioxidant
- Antimicrobial
- Antitubercular
- Antidiabetic
- Antimalarial
- Anticholinesterase activities
The presence of a fluorophenyl group, thiazole ring, and trifluoromethylpyrazole moiety in its structure suggests potential applications in medicinal chemistry and pharmaceutical research. These structural features are frequently found in bioactive molecules, contributing to their interactions with biological targets. Further research is needed to explore the specific properties and applications of this compound.
Related Compounds
Comparison with Similar Compounds
Positional Isomerism: Fluorophenyl Substituents
Halogen-Substituted Analogs
Key Insight : Chloro and bromo analogs exhibit stronger halogen bonding, which may enhance target engagement in therapeutic applications. Fluorine’s smaller size and electronegativity favor metabolic stability but may reduce intermolecular interactions .
Heterocycle Variations
Impact of Heterocycle Replacement :
- Triazole derivatives (e.g., CAS 1087784-68-6): Triazoles offer additional hydrogen-bonding sites but lack the thiazole’s sulfur-mediated hydrophobic interactions .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group and fluorophenyl substituent in the target compound likely increase logP compared to analogs with methoxy or carboxylic acid groups (e.g., CAS 955963-41-4) .
- Solubility : Ethyl carboxylate esters generally exhibit lower aqueous solubility than carboxylic acids but better membrane permeability .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life relative to chloro/bromo analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
